2-Anilinobenzamide 2-Anilinobenzamide
Brand Name: Vulcanchem
CAS No.: 1211-19-4
VCID: VC21266258
InChI: InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16)
SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

2-Anilinobenzamide

CAS No.: 1211-19-4

Cat. No.: VC21266258

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

2-Anilinobenzamide - 1211-19-4

Specification

CAS No. 1211-19-4
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 2-anilinobenzamide
Standard InChI InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16)
Standard InChI Key JKWQUMKCVDUICQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N
Canonical SMILES C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

2-Anilinobenzamide consists of a benzamide scaffold with an anilino group at the ortho position. Its molecular formula is C₁₃H₁₂N₂O, structurally related to but distinct from N-phenylbenzamide (benzanilide), which has the formula C₁₃H₁₁NO and a different arrangement of the amide linkage. While N-phenylbenzamide features a direct connection between the carbonyl group and the nitrogen of the aniline, 2-anilinobenzamide contains both a primary amide group (-CONH₂) and a secondary amine linkage to another phenyl ring.

Table 1: Structural Comparison with Similar Compounds

Property2-AnilinobenzamideN-phenylbenzamide (Benzanilide)
Molecular FormulaC₁₃H₁₂N₂OC₁₃H₁₁NO
Molecular Weight212.25 g/mol197.23 g/mol
Functional GroupsPrimary amide, Secondary amineSecondary amide
Ring ConfigurationTwo benzene rings connected via NH at ortho position to CONH₂Two benzene rings connected via amide bond
IUPAC Name2-(phenylamino)benzamideN-phenylbenzamide

Physical Properties

Based on its structural characteristics, 2-anilinobenzamide is expected to exist as a crystalline solid at room temperature, similar to related benzamide derivatives. The presence of both amide and amine functional groups contributes to hydrogen bonding capabilities, influencing its solubility profile and crystal packing behavior.

The compound likely exhibits moderate solubility in polar organic solvents such as ethanol, methanol, DMF, and DMSO, with limited solubility in water. This solubility profile can be attributed to the balance between the hydrophobic aromatic rings and the hydrophilic amide and amine groups.

Chemical Properties

2-Anilinobenzamide possesses several reactive sites that define its chemical behavior:

  • The primary amide group (-CONH₂) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • The secondary amine (NH) connecting the two aromatic rings can participate in various reactions including alkylation, acylation, and coordination with metals.

  • The aromatic rings provide sites for electrophilic aromatic substitution reactions, with the amine group serving as an activating, ortho/para-directing substituent.

Synthesis Methods

General Synthetic Routes

Based on established synthetic methods for similar benzamide derivatives, 2-anilinobenzamide could be synthesized through several routes:

From 2-Aminobenzamide

A potential synthetic pathway involves the coupling of 2-aminobenzamide with aryl halides through copper or palladium-catalyzed N-arylation reactions:

Table 2: Potential Ullmann-Type Coupling Conditions

ReagentsCatalystSolventTemperatureExpected Yield
2-Aminobenzamide + IodobenzeneCu(I)DMF120°C60-75%
2-Aminobenzamide + BromobenzenePd(OAc)₂/BINAPToluene100°C65-80%
2-Aminobenzamide + Phenylboronic acidCu(OAc)₂DCMrt50-70%

From 2-Nitrobenzamide

Another approach involves the reduction of 2-nitrobenzamide to 2-aminobenzamide followed by controlled N-arylation:

  • Reduction of 2-nitrobenzamide to 2-aminobenzamide using Fe/NH₄Cl, Zn/NH₄Cl, or catalytic hydrogenation.

  • N-arylation of the resulting 2-aminobenzamide as described above.

Alternative Approaches

Similar to the synthesis methods observed for benzamide-based aminopyrazoles described in the literature, convergent synthetic strategies could also be employed:

"This study describes a new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine..."

The methods employed for these related compounds suggest that 2-anilinobenzamide could also be prepared through:

  • Nucleophilic substitution reactions involving appropriately functionalized precursors

  • Directed ortho-metallation approaches followed by electrophilic amination

  • Transition metal-catalyzed C-N bond formation reactions

Applications and Research Areas

Pharmaceutical Applications

Benzamide derivatives have demonstrated significant biological activities across multiple therapeutic areas. By analogy with related structures, 2-anilinobenzamide may exhibit:

Potential ActivityStructural BasisAnalogous Compounds
Anti-inflammatoryNH-aryl and amide pharmacophoresN-phenylbenzamide derivatives
AnticancerInhibition of protein-protein interactionsSubstituted benzamides
NeurologicalDopamine receptor modulation2-aminobenzamide derivatives
AntimicrobialHydrogen bonding with bacterial targetsAniline-containing amides

Research on substituted benzamides indicates their potential in drug discovery:

"Leveraging Ligand Affinity and Properties: Discovery of Novel..." suggests that various benzamide scaffolds have been investigated for their pharmaceutical properties, with "substituted benzamides [showing less] activity" in certain contexts compared to other derivatives .

Chemical Intermediates

2-Anilinobenzamide could serve as a valuable synthetic intermediate in the preparation of:

  • Heterocyclic compounds through cyclization reactions

  • Ligands for coordination chemistry

  • Advanced materials with specific electronic or optical properties

  • Building blocks for more complex biologically active molecules

Current Research Trends

Current research in benzamide chemistry focuses on:

  • Development of novel synthetic methodologies for accessing structurally diverse benzamide derivatives

  • Investigation of structure-activity relationships to optimize biological activity

  • Design of benzamide-based molecular scaffolds for specific applications

  • Exploration of benzamides as components in supramolecular assemblies

Spectroscopic Characterization

Mass Spectrometry

The mass spectrometric analysis of 2-anilinobenzamide would be expected to show:

  • Molecular ion peak at m/z 212 corresponding to the molecular formula C₁₃H₁₂N₂O

  • Fragment ions resulting from the cleavage of the C-N bond between the aromatic rings

  • Loss of NH₃ or H₂O from the amide group

  • Aromatic fragment ions characteristic of substituted benzene rings

IR Spectroscopy

Key IR absorption bands would include:

  • N-H stretching vibrations for both the secondary amine (3300-3400 cm⁻¹) and primary amide (3350-3180 cm⁻¹)

  • C=O stretching of the amide group (1670-1640 cm⁻¹)

  • C=C aromatic stretching vibrations (1600-1400 cm⁻¹)

  • C-N stretching vibrations (1350-1250 cm⁻¹)

Structure-Activity Relationships

Functional Group Contributions

The biological and chemical properties of 2-anilinobenzamide are influenced by specific structural features:

Table 4: Structure-Function Relationships

Structural FeatureContribution to PropertiesPotential Modification Sites
Primary amide (-CONH₂)Hydrogen bond donor/acceptor; Improves water solubilitySubstitution with other amide derivatives
Secondary amine (NH)Hydrogen bond donor; Nucleophilic centerN-alkylation; N-acylation
2-position substitutionCreates specific molecular geometryAlternative positioning (3- or 4-position)
Aromatic ringsLipophilicity; π-stacking interactionsRing substitution; Heteroaromatic replacements

Comparisons with Related Compounds

When comparing 2-anilinobenzamide with N-phenylbenzamide (benzanilide), significant differences in reactivity and properties can be anticipated:

"N-phenylbenzamide (also called Benzanilide)" has been studied extensively and has the formula "C₁₃H₁₁NO" with a molecular weight of "197.2325" .

The structural isomerism between these compounds would result in different spatial arrangements of hydrogen bonding groups, influencing crystal packing, solubility, and biological target interactions.

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